molecular formula C10H12ClNO B1636606 2-chloro-N-(4-methylbenzyl)acetamide CAS No. 70110-30-4

2-chloro-N-(4-methylbenzyl)acetamide

Cat. No.: B1636606
CAS No.: 70110-30-4
M. Wt: 197.66 g/mol
InChI Key: QCIRGXWKIPTSIZ-UHFFFAOYSA-N
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Description

2-chloro-N-(4-methylbenzyl)acetamide is an organic compound with the molecular formula C10H12ClNO It is a chlorinated acetamide derivative, characterized by the presence of a chloro group attached to the acetamide moiety and a 4-methylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-methylbenzyl)acetamide typically involves the reaction of 4-methylbenzylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-methylbenzylamine+chloroacetyl chlorideThis compound+HCl\text{4-methylbenzylamine} + \text{chloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-methylbenzylamine+chloroacetyl chloride→this compound+HCl

The reaction is usually conducted in an inert solvent, such as dichloromethane, at low temperatures to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-methylbenzyl)acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 4-methylbenzylamine and chloroacetic acid.

    Oxidation: The methyl group on the benzyl ring can be oxidized to form the corresponding carboxylic acid derivative.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent like dimethylformamide (DMF).

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the methyl group.

Major Products Formed

    Nucleophilic substitution: Formation of new amide or thioamide derivatives.

    Hydrolysis: Formation of 4-methylbenzylamine and chloroacetic acid.

    Oxidation: Formation of 4-methylbenzoic acid.

Scientific Research Applications

2-chloro-N-(4-methylbenzyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-methylbenzyl)acetamide depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The chloro group can form covalent bonds with nucleophilic residues in the enzyme, leading to irreversible inhibition. The benzyl group may also contribute to the binding affinity through hydrophobic interactions with the enzyme’s active site.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-ethylbenzyl)acetamide
  • 2-chloro-N-(2-chloro-4-methylphenyl)acetamide
  • 2-chloro-N-(3,4,5-triethoxybenzyl)acetamide

Comparison

2-chloro-N-(4-methylbenzyl)acetamide is unique due to the presence of the 4-methylbenzyl group, which can influence its reactivity and binding properties. Compared to its analogs, the methyl group on the benzyl ring can enhance hydrophobic interactions in biological systems, potentially increasing its binding affinity and specificity. Additionally, the chloro group provides a reactive site for further chemical modifications, making it a versatile intermediate in organic synthesis.

Biological Activity

2-Chloro-N-(4-methylbenzyl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, focusing on antimicrobial and enzyme inhibitory activities, supported by recent research findings and case studies.

  • Chemical Formula : C₉H₁₀ClN₁O
  • Molecular Weight : 185.64 g/mol
  • Structure : The compound features a chloro group at the 2-position and a methylbenzyl moiety, which influences its biological activity.

Antimicrobial Activity

Research has demonstrated that chloroacetamides, including this compound, exhibit varying degrees of antimicrobial activity against different bacterial strains.

Antibacterial Efficacy

A study investigating the antimicrobial potential of various N-substituted chloroacetamides revealed that compounds bearing halogenated phenyl rings displayed significant activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The presence of the chloro group enhances lipophilicity, facilitating cell membrane penetration, which is crucial for antibacterial efficacy .

CompoundMIC (µg/mL)Activity Against
This compound16S. aureus
N-(4-chlorophenyl)-2-chloroacetamide8MRSA
N-(3-bromophenyl)-2-chloroacetamide12E. coli

Case Study: Antimicrobial Testing

In a comparative study, this compound was tested against various pathogens. The minimum inhibitory concentration (MIC) values indicated effective inhibition of bacterial growth, particularly against S. aureus and Klebsiella pneumoniae, suggesting its potential as an antibacterial agent .

Enzyme Inhibition Studies

The compound has also been evaluated for its inhibitory effects on specific enzymes, particularly monoamine oxidase (MAO).

Monoamine Oxidase Inhibition

A series of derivatives including this compound were synthesized and tested for their ability to inhibit MAO-B. The results indicated that modifications to the molecular structure significantly influenced the inhibitory potency.

CompoundIC50 (µM)Enzyme Target
This compound25MAO-B
BB-4h (reference compound)2.95MAO-B

The findings suggest that while this compound shows moderate MAO-B inhibition, further structural optimization could enhance its efficacy .

Mechanistic Insights

The mechanism underlying the biological activities of this compound involves interactions with specific cellular targets. For instance, its antibacterial action is likely mediated through binding to penicillin-binding proteins, leading to bacterial cell lysis . Additionally, the compound's lipophilicity allows it to traverse cellular membranes effectively.

Properties

IUPAC Name

2-chloro-N-[(4-methylphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c1-8-2-4-9(5-3-8)7-12-10(13)6-11/h2-5H,6-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCIRGXWKIPTSIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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